

# Commercial Sourcing and Technical Guide for Enantiomerically Pure 1-Phenylbutan-2-ol

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## Compound of Interest

Compound Name: **1-Phenylbutan-2-ol**

Cat. No.: **B045080**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (R)- and (S)-**1-Phenylbutan-2-ol**, crucial chiral building blocks in pharmaceutical and fine chemical synthesis. This document outlines key quality specifications, representative pricing, and detailed experimental protocols for the synthesis, resolution, and analysis of these enantiomers.

## Commercial Availability of 1-Phenylbutan-2-ol Enantiomers

The enantiomers of **1-Phenylbutan-2-ol** are available from a range of chemical suppliers. The following tables summarize the available quantitative data for each enantiomer based on publicly accessible information. It is important to note that purity, enantiomeric excess (ee%), and pricing are subject to batch-to-batch variability and should be confirmed with the supplier via a direct quote and a copy of the Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of (R)-**1-Phenylbutan-2-ol**

Supplier	CAS Number	Purity	Enantiomeric Excess (ee%)	Available Quantities
Biosynth	29393-19-9	Not specified	Not specified	Inquire
AK Scientific, Inc.	Not specified	Not specified	Not specified	Inquire
ChemicalBook	29393-19-9	Varies by vendor	Varies by vendor	Varies by vendor

Table 2: Commercial Suppliers of (S)-**1-Phenylbutan-2-ol**

Supplier	CAS Number	Purity	Enantiomeric Excess (ee%)	Available Quantities
AK Scientific, Inc.	74709-08-3	Not specified	Not specified	Inquire
ChemicalBook	74709-08-3	Varies by vendor	Varies by vendor	Varies by vendor
BLDpharm	74709-08-3	Not specified	Not specified	Inquire

## Physicochemical and Optical Properties

Table 3: Physicochemical and Predicted Optical Properties of **1-Phenylbutan-2-ol** Enantiomers

Property	(R)-1-Phenylbutan-2-ol	(S)-1-Phenylbutan-2-ol	Racemic 1-Phenylbutan-2-ol
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O	C <sub>10</sub> H <sub>14</sub> O	C <sub>10</sub> H <sub>14</sub> O
Molecular Weight	150.22 g/mol	150.22 g/mol	150.22 g/mol
CAS Number	29393-19-9	74709-08-3	701-70-2
Boiling Point	Not specified	Not specified	124-127 °C @ 25 mmHg
Density	Not specified	Not specified	0.989 g/mL at 25 °C
Refractive Index	Not specified	Not specified	n <sub>20/D</sub> 1.516
Specific Rotation ([α] <sub>D</sub> )	Sign expected to be opposite to (S)-enantiomer	Sign expected to be opposite to (R)-enantiomer	0°

Note: Specific rotation is a physical constant that should be confirmed from the supplier's Certificate of Analysis for a specific batch.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, resolution, and analysis of enantiomerically pure **1-Phenylbutan-2-ol**. These protocols are based on established chemical principles and procedures reported for analogous compounds.

### Protocol 1: Enantioselective Synthesis via Asymmetric Reduction

This protocol describes a general method for the asymmetric reduction of a prochiral ketone, 1-phenyl-2-butanone, to yield an enantiomerically enriched **1-phenylbutan-2-ol**. The choice of a chiral catalyst or reagent will determine the resulting enantiomer.

#### Materials:

- 1-Phenyl-2-butanone

- Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) or a chiral catalyst with a hydrogen source (e.g., a chiral ruthenium complex with isopropanol)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and cooling bath
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-2-butanone in anhydrous THF.
- Cooling: Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C for some borane-based reductions or room temperature for certain catalytic transfer hydrogenations).
- Addition of Chiral Reagent: Slowly add the chiral reducing agent or the pre-formed chiral catalyst to the stirred solution of the ketone.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol for borane-based reductions, or an acidic workup).
- Extraction: After warming to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary

evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched **1-phenylbutan-2-ol**.
- Characterization: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC analysis (see Protocol 3).

## Protocol 2: Chiral Resolution of Racemic **1-Phenylbutan-2-ol**

This protocol outlines the classical method of resolving a racemic mixture of **1-phenylbutan-2-ol** by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Racemic **1-phenylbutan-2-ol** (if it were an amine, this method would be more direct) - for the alcohol, derivatization to an acid or base is needed first. Correction: As **1-phenylbutan-2-ol** is a neutral alcohol, direct resolution with a chiral acid or base is not feasible. It must first be derivatized to a carboxylic acid ester (e.g., by reaction with phthalic anhydride to form a half-ester) or a basic derivative.
- Modified approach for an alcohol:
  - Phthalic anhydride
  - Triethylamine or pyridine
  - Anhydrous solvent (e.g., toluene)
  - Chiral amine resolving agent (e.g., (R)-(+)- $\alpha$ -phenylethylamine or (S)-(-)- $\alpha$ -phenylethylamine)
  - Methanol or ethanol for crystallization
  - Hydrochloric acid (HCl) solution
  - Sodium hydroxide (NaOH) solution

- Diethyl ether or other suitable extraction solvent

Procedure:

- Formation of Phthalate Half-Ester: In a round-bottom flask, dissolve racemic **1-phenylbutan-2-ol** and phthalic anhydride in anhydrous toluene. Add a catalytic amount of triethylamine or pyridine and heat the mixture to form the phthalate half-ester. Monitor the reaction by TLC.
- Work-up: After the reaction is complete, cool the mixture and wash with dilute HCl to remove the base. Extract the half-ester into an aqueous sodium bicarbonate solution. Acidify the aqueous layer with HCl and extract the half-ester back into an organic solvent. Dry and concentrate to yield the racemic phthalate half-ester.
- Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a minimal amount of a hot solvent like methanol or ethanol. In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent (e.g., (R)-(+)- $\alpha$ -phenylethylamine) in the same solvent.
- Crystallization: Slowly add the chiral amine solution to the hot half-ester solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Separation of Diastereomers: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomer.
- Liberation of the Enantiomerically Pure Half-Ester: Dissolve the collected crystals in water and acidify with HCl. Extract the enantiomerically pure phthalate half-ester with an organic solvent.
- Hydrolysis to the Enantiomerically Pure Alcohol: Hydrolyze the enantiomerically pure half-ester by heating with an aqueous solution of sodium hydroxide to cleave the ester bond.
- Final Extraction and Purification: Extract the liberated enantiomerically pure **1-phenylbutan-2-ol** with an organic solvent. Dry the organic layer and remove the solvent to yield the final product.

- Characterization: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by measuring its specific rotation.[\[4\]](#)

## Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric composition of **1-phenylbutan-2-ol** using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[\[5\]](#)

### Materials and Equipment:

- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiraldapak® or Chiralcel®)
- HPLC-grade solvents (e.g., n-hexane, isopropanol)
- Sample of **1-phenylbutan-2-ol** for analysis
- Reference standards of the pure enantiomers or the racemate, if available

### Procedure:

- Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A typical starting composition is 90:10 (n-hexane:isopropanol). The composition may need to be optimized to achieve baseline separation.
- Sample Preparation: Dissolve a small amount of the **1-phenylbutan-2-ol** sample in the mobile phase to a concentration of approximately 1 mg/mL.
- HPLC Analysis:

- Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
  - Inject a small volume of the sample solution (e.g., 10 µL) onto the column.
  - Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm, where the phenyl group absorbs).
- Data Analysis:
    - Identify the peaks corresponding to the two enantiomers. If a racemic standard is available, it will show two peaks of equal area.
    - Integrate the peak areas for each enantiomer.
    - Calculate the enantiomeric excess (ee%) using the following formula:  $ee\% = [|Area_1 - Area_2| / (Area_1 + Area_2)] \times 100$

## Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows for sourcing and analyzing enantiomerically pure **1-Phenylbutan-2-ol**.

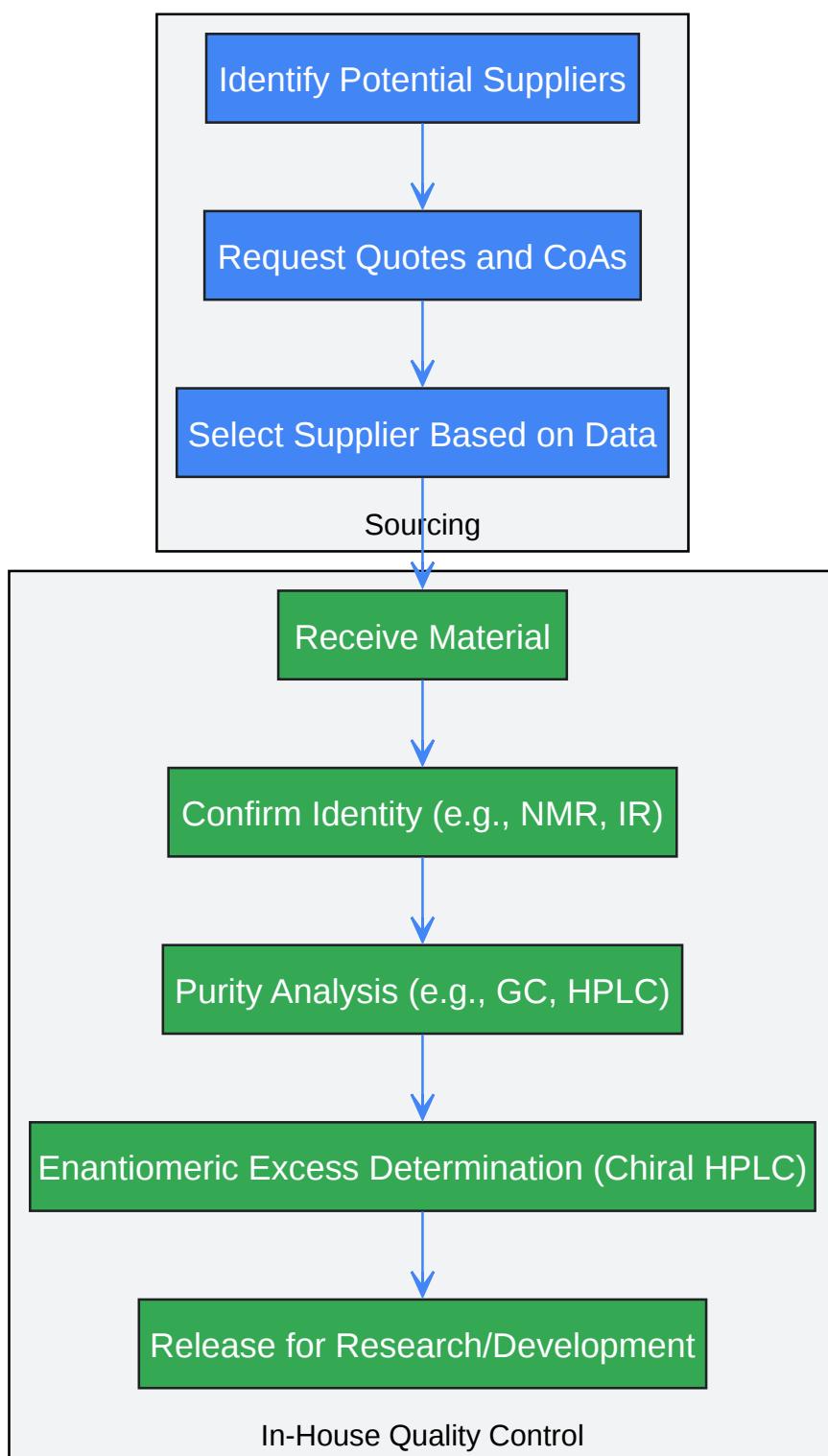


Figure 1: Sourcing and Quality Control Workflow

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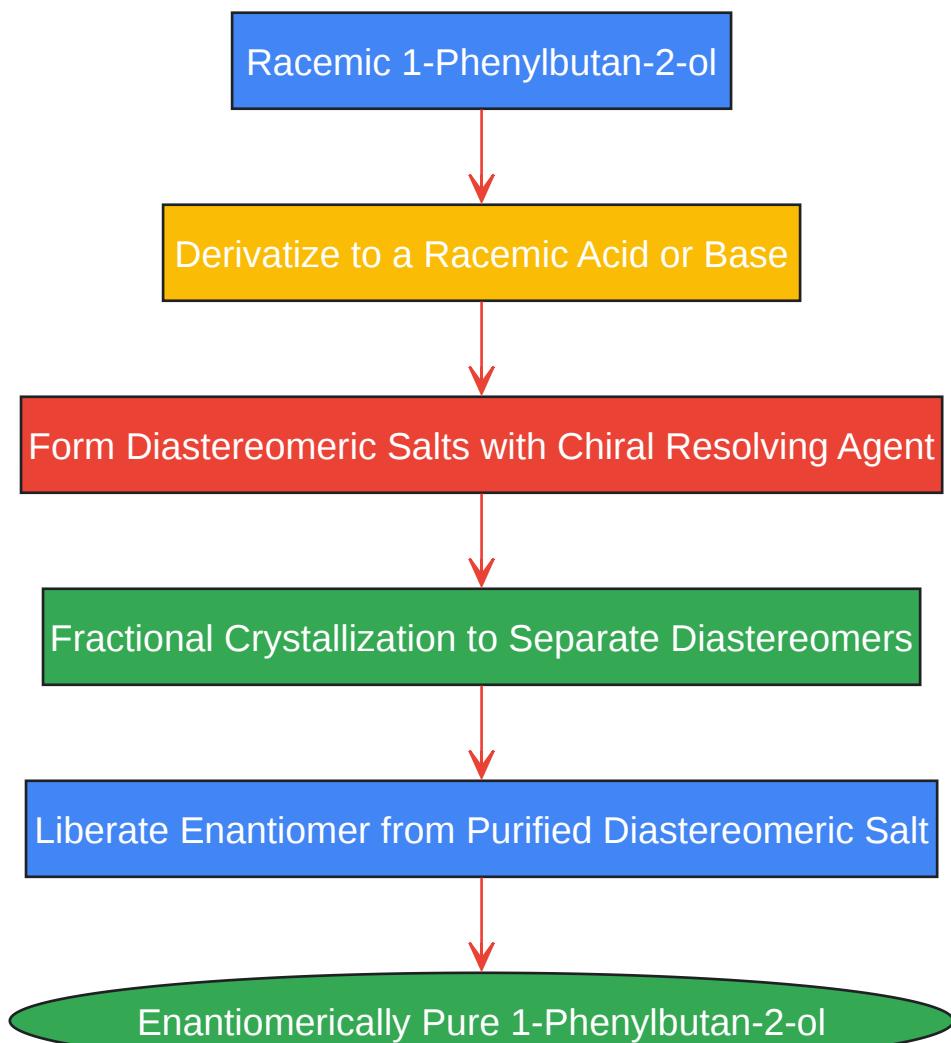


Figure 2: Chiral Resolution Logical Pathway

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Figure 2: Chiral Resolution Logical Pathway

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## References

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